Comprehensive Technical Guide on 3-O-Methyl-d3 Quercetin: Chemical Structure, Physical Properties, and Experimental Applications
Comprehensive Technical Guide on 3-O-Methyl-d3 Quercetin: Chemical Structure, Physical Properties, and Experimental Applications
Executive Summary
3-O-Methyl-d3 Quercetin is a highly specialized, stable isotope-labeled standard utilized primarily in advanced mass spectrometry, pharmacokinetic profiling, and quantitative proteomics. It is the deuterated analog of 3-O-Methylquercetin (3-MQ) , a naturally occurring bioactive flavonoid isolated from Rhamnus nakaharai[1]. While the unlabeled 3-MQ moiety is heavily researched for its potent phosphodiesterase (PDE) inhibition and suppression of macrophage-mediated inflammation[2], the deuterated (-d3) form serves as an indispensable internal standard (IS) that guarantees absolute quantification accuracy by eliminating matrix effects during LC-MS/MS workflows[3].
This whitepaper provides an authoritative breakdown of the chemical properties, pharmacological mechanisms, and self-validating experimental protocols associated with 3-O-Methyl-d3 Quercetin.
Chemical Structure and Physicochemical Properties
The structural integrity of 3-O-Methyl-d3 Quercetin is defined by its flavone backbone, featuring hydroxyl groups at the 5, 7, 3', and 4' positions, and a strategically deuterated methoxy group (-OCD3) at the C-3 position.
The Causality of Isotopic Placement: From a mass spectrometry perspective, placing the deuterium label on the carbon-bound hydrogens of the methoxy group is a critical design choice. Deuterium atoms placed on hydroxyl groups (-OH to -OD) are highly labile and undergo rapid hydrogen-deuterium exchange (HDX) when exposed to protic solvents (such as water or methanol used in LC mobile phases). By utilizing an -OCD3 group, the isotopic label is rendered chemically inert to HDX. This ensures a stable, permanent +3 Da mass shift during electrospray ionization (ESI) and collision-induced dissociation (CID).
Table 1: Physicochemical Properties of 3-O-Methyl-d3 Quercetin
| Property | Value |
| Chemical Name | 3-O-Methyl-d3 Quercetin |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(trideuteriomethoxy)chromen-4-one |
| CAS Number (Unlabeled) | 1486-70-0 |
| Molecular Formula | C16H9D3O7 |
| Molecular Weight | 319.28 g/mol |
| Isotopic Mass Shift | +3.018 Da |
| Appearance | Solid, Yellow Powder |
| Optimal Solubility | DMSO, Methanol |
Pharmacological Mechanisms of the Unlabeled Moiety (3-MQ)
To understand the biological applications where 3-O-Methyl-d3 Quercetin is utilized as a tracer or standard, one must understand the pharmacology of its parent compound, 3-MQ.
Phosphodiesterase (PDE) Inhibition
3-MQ is a selective, competitive inhibitor of PDE3 and PDE4 isozymes[2]. By preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP), 3-MQ facilitates the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG). In tissues such as the guinea pig trachealis, this biochemical cascade directly induces smooth muscle relaxation, highlighting its potential as a bronchodilator for asthma treatment[1].
Macrophage Suppression and Anti-Inflammatory Action
Beyond bronchodilation, 3-MQ exhibits profound anti-inflammatory properties. It actively suppresses lipopolysaccharide (LPS)-induced activation in macrophage cell lines, including U937 and RAW 264.7[3],[4]. Mechanistically, 3-MQ inhibits the DNA transcription of inducible nitric oxide synthase (iNOS), leading to a dose-dependent reduction in nitric oxide (NO) production[5].
Mechanism of Action: 3-MQ competitive inhibition of PDE3/4 and downstream anti-inflammatory effects.
Table 2: Pharmacological Inhibition Profile of 3-O-Methylquercetin (3-MQ)
| Target Enzyme / Pathway | IC50 Value (µM) | Inhibition Type | Biological Consequence |
| PDE1 (Lung) | 31.9 | Non-competitive | Minor vasodilation |
| PDE2 (Lung) | 18.6 | Non-competitive | Modest cAMP/cGMP regulation |
| PDE3 (Heart/Trachea) | 1.6 | Competitive | Potent bronchodilation / Smooth muscle relaxation |
| PDE4 (Lung) | 28.5 | Competitive | Anti-inflammatory / Asthma relief |
| PDE5 (Lung) | 86.9 | Non-competitive | Minimal cGMP accumulation |
| iNOS Expression (Macrophages) | 4.36 | Transcriptional suppression | Reduction in Nitric Oxide (NO) production |
(Data sourced from authoritative pharmacological evaluations of 3-MQ[1],[5])
Analytical Utility: 3-O-Methyl-d3 Quercetin in LC-MS/MS
When quantifying 3-MQ in complex biological matrices (e.g., plasma, lung homogenates), ion suppression from co-eluting lipids and proteins can drastically skew results. 3-O-Methyl-d3 Quercetin solves this by acting as an Internal Standard (IS). Because it shares the exact physicochemical properties of the analyte, it experiences identical extraction recovery and matrix effects, but is independently quantified via its +3 Da mass shift in Multiple Reaction Monitoring (MRM).
Self-validating LC-MS/MS quantification workflow utilizing 3-O-Methyl-d3 Quercetin as an IS.
Step-by-Step Experimental Methodologies
Protocol 1: Self-Validating LC-MS/MS Quantification Workflow
Objective: Accurately quantify 3-MQ in plasma using 3-O-Methyl-d3 Quercetin as the IS.
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Standard Preparation: Dissolve 3-O-Methyl-d3 Quercetin in 100% DMSO to create a 1 mg/mL stock. Causality: Flavonoids are highly hydrophobic; initial dissolution in DMSO prevents precipitation before dilution into working aqueous/methanol solutions.
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Sample Spiking: Aliquot 100 µL of biological plasma. Spike with 10 µL of the IS working solution (target concentration: 50 ng/mL).
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Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile is selected over methanol because it more aggressively denatures plasma proteins while maintaining the high solubility of the hydrophobic flavone backbone, ensuring high extraction recovery.
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UHPLC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor the MRM transitions: Unlabeled 3-MQ at m/z 316.1 → 301.1; Deuterated IS at m/z 319.1 → 301.1 (accounting for the loss of the -OCD3 radical).
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Self-Validation Check (The "Zero Sample"): Always run a "Zero Sample" (blank plasma spiked only with the IS). Validation Logic: This verifies the isotopic purity of the standard. If a signal appears in the unlabeled channel (m/z 316.1) during the Zero Sample run, it indicates M+0 isotopic impurities in the standard, which must be mathematically subtracted to prevent false positives.
Protocol 2: Macrophage U937 LPS-Induced Inflammation Assay
Objective: Evaluate the anti-inflammatory suppression of iNOS by 3-MQ[4].
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Cell Differentiation: Culture U937 monocytes in RPMI-1640. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Causality: U937 cells are naturally non-adherent monocytes. PMA treatment is strictly required to induce differentiation into adherent, functionally active macrophages capable of expressing iNOS upon LPS stimulation.
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Pre-treatment: Wash cells and pre-incubate with varying concentrations of 3-MQ (1–10 µM) for 2 hours.
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LPS Stimulation: Add 100 ng/mL of E. coli LPS to the media and incubate for 24 hours.
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NO Quantification (Griess Assay): Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO).
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Self-Validation Check (MTT Assay): In parallel, perform an MTT cell viability assay on the remaining adherent cells. Validation Logic: A reduction in NO could simply be due to the compound killing the cells. The MTT assay proves that the reduction in NO is due to true pharmacological suppression of iNOS, not cytotoxicity.
References
- Source: pharmaffiliates.
- Title: Phosphodiesterase (PDE)
- Source: thieme-connect.com (Planta Med 2003)
- Source: foodandnutritionresearch.
- Title: Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.
Sources
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Role of intestinal microecology in the regulation of energy metabolism by dietary polyphenols and their metabolites | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
